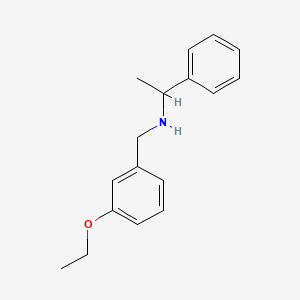

![molecular formula C13H19NO3 B3164565 (Prop-2-en-1-yl)[(2,3,4-trimethoxyphenyl)methyl]amine CAS No. 893575-14-9](/img/structure/B3164565.png)

(Prop-2-en-1-yl)[(2,3,4-trimethoxyphenyl)methyl]amine

Vue d'ensemble

Description

The compound “(Prop-2-en-1-yl)[(2,3,4-trimethoxyphenyl)methyl]amine” is a chemical compound that has been studied for its potential applications in various fields . It has been mentioned in the context of synthesis and anticancer activity of 3,4,5-Trimethoxycinnamamide-Tethered 1,2,3-Triazole Derivatives .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel 3,4,5-trimethoxycinnamamide-tethered 1,2,3-triazole derivatives were prepared by the click reaction of (E)-N-(prop-2-yn-1-yl)-3-(3,4,5-trimethoxyphenyl) acrylamide with different aryl azides .Molecular Structure Analysis

The molecular structure of similar compounds has been characterized using various techniques such as FT-IR, 1H-NMR, 13C-NMR, X-Ray, and HRMS spectral analysis .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds often involve the Claisen−Schmidt condensation reaction, which aims to obtain medium to high yield chalconic derivatives .Applications De Recherche Scientifique

Advanced Oxidation Processes for Degradation of Nitrogen-Containing Compounds

Research has shown that advanced oxidation processes (AOPs) are effective in mineralizing nitrogen-containing compounds, improving the efficacy of overall treatment schemes. This is particularly relevant for the degradation of various amine- and azo-based compounds used in textile, agricultural, and chemical industries. The degradation efficiencies, reaction mechanisms, and effects of process parameters like pH and initial concentration on the degradation process have been extensively reviewed, highlighting the potential application of such processes in environmental remediation efforts (Bhat & Gogate, 2021).

Amine-functionalized Metal–Organic Frameworks (MOFs)

Amine-functionalized MOFs have gained significant attention for their potential applications in CO2 capture due to the strong interaction between CO2 and basic amino functionalities. The syntheses, structures, and properties of these MOFs, including their CO2 sorption capacity and separation performance for CO2/H2, CO2/CH4, and CO2/N2, have been thoroughly reviewed. This highlights the importance of amine-functionalization in enhancing the performance of MOFs for environmental and energy-related applications (Lin, Kong, & Chen, 2016).

Biogenic Amines in Food and Environmental Safety

The formation, sources, and toxicological impacts of biogenic amines in foods and the environment have been extensively reviewed. These compounds are produced through microbial decarboxylation of amino acids and can lead to food-borne intoxication. Understanding the microbial catabolism and potential toxic effects of biogenic amines is crucial for food safety and public health (Poste, Grung, & Wright, 2014).

Efficient PFAS Removal with Amine-Functionalized Sorbents

Amine-containing sorbents have shown promise in the removal of perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water supplies. The review of amine-containing sorbents for PFAS removal provides critical analysis on the development and application of these materials, emphasizing their potential in treating municipal water and wastewater (Ateia et al., 2019).

Mécanisme D'action

While the exact mechanism of action for this specific compound is not mentioned in the retrieved papers, similar compounds have shown various biological activities. For instance, a chalcone was synthesized and evaluated for its antinociceptive, anti-inflammatory, and hypoglycemic effect in adult zebrafish .

Propriétés

IUPAC Name |

N-[(2,3,4-trimethoxyphenyl)methyl]prop-2-en-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO3/c1-5-8-14-9-10-6-7-11(15-2)13(17-4)12(10)16-3/h5-7,14H,1,8-9H2,2-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMEBKBZBEDMIEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)CNCC=C)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

amine](/img/structure/B3164485.png)

![N-([1,1'-Biphenyl]-4-ylmethyl)(2-chlorophenyl)-methanamine](/img/structure/B3164501.png)

amine](/img/structure/B3164506.png)

![N-[(4-phenylphenyl)methyl]propan-1-amine](/img/structure/B3164512.png)

![Propyl[(2,3,4-trimethoxyphenyl)methyl]amine](/img/structure/B3164514.png)

![(2-Methylpropyl)[(3,4,5-trimethoxyphenyl)methyl]amine](/img/structure/B3164516.png)

![2-methyl-N-[(4-phenylphenyl)methyl]propan-1-amine](/img/structure/B3164518.png)

![(2-Methylpropyl)[(2,3,4-trimethoxyphenyl)methyl]amine](/img/structure/B3164523.png)

![(Butan-2-yl)[(3,4,5-trimethoxyphenyl)methyl]amine](/img/structure/B3164533.png)

![(Butan-2-yl)[(2,4-dimethoxyphenyl)methyl]amine](/img/structure/B3164539.png)

![N-[(4-phenylphenyl)methyl]prop-2-en-1-amine](/img/structure/B3164559.png)

amine](/img/structure/B3164573.png)

![N,N-Diethyl-4-[(propylamino)methyl]aniline](/img/structure/B3164581.png)